molecular formula C19H24N4O5S B2974456 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034366-83-9

2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2974456
CAS No.: 2034366-83-9
M. Wt: 420.48
InChI Key: QFHIUAVFLIHZKS-UHFFFAOYSA-N
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Description

2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex chemical compound that has drawn attention due to its multifaceted applications in scientific research. This compound is characterized by its unique structure, incorporating components like pyrimidin, piperidine, sulfonyl, and phenoxy groups, making it a subject of interest in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide typically involves a multi-step process:

  • Preparation of 2,6-Dimethylpyrimidin-4-ol: : This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.

  • Formation of Piperidine Intermediate: : The pyrimidinyl group is reacted with piperidine using a coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Sulfonylation: : The resulting product is then subjected to sulfonylation using sulfonyl chloride under basic conditions to introduce the sulfonyl group.

  • Phenoxy Acetamide Formation: : Finally, the compound is reacted with phenoxyacetic acid or its derivatives under appropriate conditions to form the target acetamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the synthetic routes mentioned above, often with modifications to improve yield, reduce costs, and enhance efficiency. Techniques like flow chemistry, microwave-assisted synthesis, and high-throughput screening may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidinyl or phenoxy moieties, depending on the reaction conditions.

  • Reduction: : Reduction can occur at the sulfonyl group or other functional groups within the molecule.

  • Substitution: : Various substitution reactions, such as nucleophilic aromatic substitution, can take place, especially involving the phenoxy group.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-CPBA (meta-Chloroperbenzoic acid) or potassium permanganate in solvent systems like dichloromethane or acetone-water mixtures.

  • Reduction: : Hydrogenation catalysts such as palladium on carbon or reducing agents like lithium aluminum hydride in solvents like ethanol or ether.

  • Substitution: : Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for multiple functionalizations, making it valuable for creating novel chemical entities.

Biology

Biologically, it may be used as a probe or ligand in various biochemical assays to study receptor interactions, enzyme activities, or cellular pathways.

Medicine

In medicine, this compound or its derivatives might have therapeutic potential. It could be investigated for its efficacy in treating diseases or conditions by targeting specific biological pathways.

Industry

In the industrial context, 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide might be utilized in the formulation of specialty chemicals, pharmaceuticals, or as an intermediate in manufacturing processes.

Mechanism of Action

Molecular Targets

The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. Its multiple functional groups allow for diverse binding interactions.

Pathways Involved

The pathways involved depend on the specific context of its application. It may influence signaling cascades, metabolic routes, or gene expression patterns in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)butanamide

  • 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide stands out due to its specific acetamide group, which can confer distinct chemical properties and biological activities. This uniqueness can make it more effective in certain applications or easier to functionalize for further research.

Overall, this compound is a versatile and valuable compound with a broad range of applications across various scientific fields.

Properties

IUPAC Name

2-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-13-10-19(22-14(2)21-13)28-16-4-3-9-23(11-16)29(25,26)17-7-5-15(6-8-17)27-12-18(20)24/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H2,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHIUAVFLIHZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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